1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S and a molecular weight of 438.97 g/mol . This compound is a derivative of biphenyl, where multiple chlorine atoms and a methylsulfonyl group are attached to the biphenyl structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- involves multiple steps:
Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce hexachlorobiphenyl.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfonyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- can be compared with other chlorinated biphenyls and sulfonyl derivatives:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Similar in structure but lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern, affecting its stability and interactions.
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: A biphenyl derivative used in electroluminescence devices, showcasing the diverse applications of biphenyl compounds.
These comparisons highlight the unique properties of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)-, particularly its stability and reactivity due to the presence of multiple chlorine atoms and a sulfonyl group.
Properties
IUPAC Name |
1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUWQDQUNCYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151527 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116806-76-9 | |
Record name | 4-(Methylsulfonyl)-PCB 149 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116806-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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